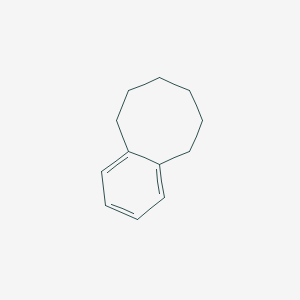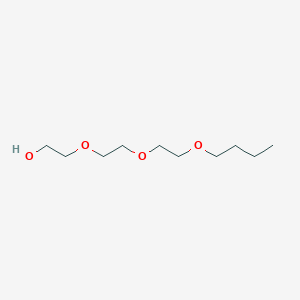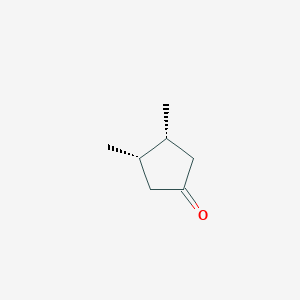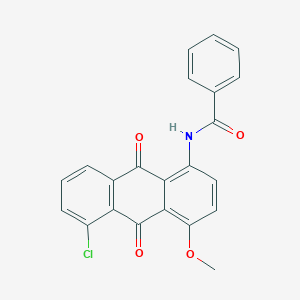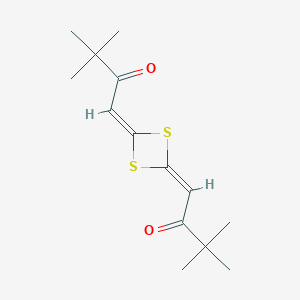
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-], also known as DTDMB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DTDMB is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-101°C.
Mécanisme D'action
The mechanism of action of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is not fully understood. However, it is believed that 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- acts as a dopant in organic semiconductors by increasing the concentration of charge carriers, such as electrons or holes. This leads to improved electrical conductivity and device performance. In organic solar cells, 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- acts as a hole transport material by facilitating the movement of holes from the active layer to the electrode, which results in increased efficiency and stability of the devices.
Effets Biochimiques Et Physiologiques
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has also been shown to have low acute toxicity in aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has several advantages for lab experiments. It is easy to synthesize and has a high purity. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is also stable under ambient conditions, which makes it easy to handle and store. However, 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is also sensitive to light and air, which can lead to degradation over time.
Orientations Futures
There are several future directions for 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- research. One of the most promising areas of research is in the development of organic electronics. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has shown great potential as a dopant and hole transport material in organic semiconductors and solar cells. Further research in this area could lead to the development of more efficient and stable organic electronic devices. Another area of research is in the development of new synthesis methods for 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-. Current synthesis methods have a relatively low yield, and new methods could lead to a more efficient and cost-effective production of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-. Finally, more research is needed to fully understand the mechanism of action of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- and its potential biochemical and physiological effects.
Méthodes De Synthèse
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- can be synthesized through the reaction of 2,3-dimethyl-2-butene-1,4-dithiol with formaldehyde in the presence of a strong acid catalyst. The reaction yields 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- as a yellow crystalline solid with a yield of approximately 30%.
Applications De Recherche Scientifique
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is in the field of organic electronics. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has been used as a dopant in organic semiconductors, which has resulted in improved electrical conductivity and device performance. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has also been used as a hole transport material in organic solar cells, which has led to increased efficiency and stability of the devices.
Propriétés
Numéro CAS |
19018-14-5 |
|---|---|
Nom du produit |
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- |
Formule moléculaire |
C14H20O2S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-[4-(3,3-dimethyl-2-oxobutylidene)-1,3-dithietan-2-ylidene]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H20O2S2/c1-13(2,3)9(15)7-11-17-12(18-11)8-10(16)14(4,5)6/h7-8H,1-6H3 |
Clé InChI |
FCSHNSCWWPVZLF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C=C1SC(=CC(=O)C(C)(C)C)S1 |
SMILES canonique |
CC(C)(C)C(=O)C=C1SC(=CC(=O)C(C)(C)C)S1 |
Synonymes |
1,1'-(1,3-Dithietane-2,4-diylidene)bis(3,3-dimethyl-2-butanone) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



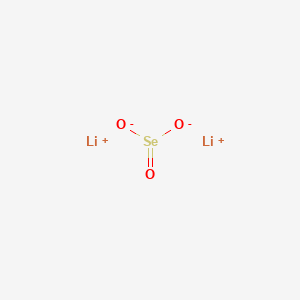

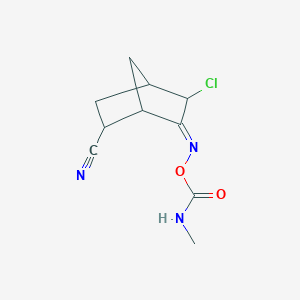
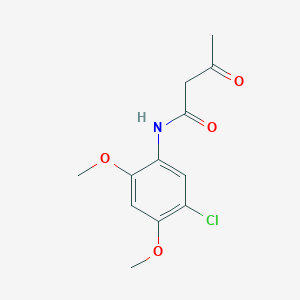
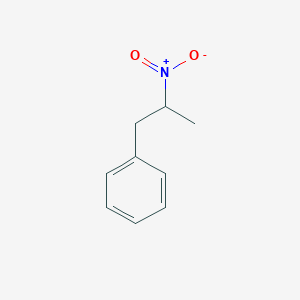
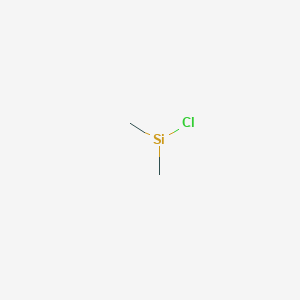
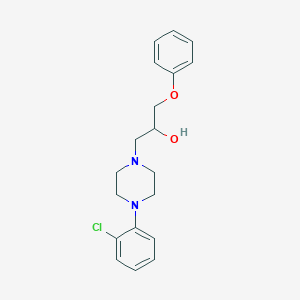
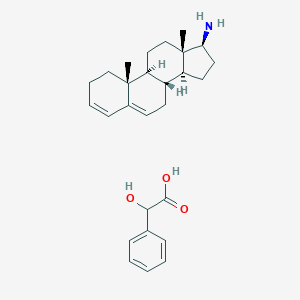
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
